molecular formula C20H20N4O5S B2861737 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 501352-03-0

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2861737
M. Wt: 428.46
InChI Key: KARBKLYQCVTGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antidiabetic Screening : Novel dihydropyrimidine derivatives, including those related to the 1,3,4-oxadiazol moiety, have been synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This research highlights the potential of these compounds in managing diabetes through enzyme inhibition mechanisms (Lalpara et al., 2021).

  • Anticancer Evaluation : The synthesis and characterization of 1,3,4-oxadiazole derivatives have been conducted, with a focus on their in vitro anticancer evaluation. One compound demonstrated significant activity against a breast cancer cell line, indicating the therapeutic potential of such compounds in cancer treatment (Salahuddin et al., 2014).

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) : Research into pyridine- and oxadiazole-containing materials has led to the development of efficient hole-blocking materials for OLEDs. These materials, including bis(1,3,4-oxadiazole) systems, have shown to improve device performance, demonstrating the utility of oxadiazole derivatives in advanced electronic applications (Wang et al., 2001).

Nematocidal Activity

  • Novel Nematocides : The synthesis and evaluation of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been conducted, revealing good nematocidal activity against Bursaphelenchus xylophilus. This research suggests the potential of these compounds as lead compounds for developing new nematicides (Liu et al., 2022).

Pharmacophore and Molecular Docking Studies

  • Antitubercular Agents : Novel pyrrole derivatives, including 1,3,4-oxadiazol derivatives, have been synthesized and evaluated for their antitubercular activity. The study also involved pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, indicating their potential as antitubercular agents (Joshi et al., 2015).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-28-17-7-3-2-6-16(17)19-22-23-20(29-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARBKLYQCVTGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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